molecular formula C22H22N4O5S B443001 methyl 2-{[(1-benzyl-3-nitro-1H-pyrazol-5-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

methyl 2-{[(1-benzyl-3-nitro-1H-pyrazol-5-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B443001
M. Wt: 454.5g/mol
InChI Key: HUFBNKFDFCSYKP-UHFFFAOYSA-N
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Description

Methyl 2-[({1-benzyl-3-nitro-1H-pyrazol-5-yl}carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound featuring a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(1-benzyl-3-nitro-1H-pyrazol-5-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate typically involves multiple steps, starting from commercially available precursorsCommon reagents used in these steps include acetyl chloride, benzyl chloride, and various catalysts .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[({1-benzyl-3-nitro-1H-pyrazol-5-yl}carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane and tetrahydrofuran are often used to facilitate these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation of the carbonyl group would yield a carboxylic acid.

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 2-{[(1-benzyl-3-nitro-1H-pyrazol-5-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to specific effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[({1-benzyl-3-nitro-1H-pyrazol-5-yl}carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is unique due to its combination of a pyrazole ring, nitro group, and cyclohepta[b]thiophene moiety. This combination imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C22H22N4O5S

Molecular Weight

454.5g/mol

IUPAC Name

methyl 2-[(2-benzyl-5-nitropyrazole-3-carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

InChI

InChI=1S/C22H22N4O5S/c1-31-22(28)19-15-10-6-3-7-11-17(15)32-21(19)23-20(27)16-12-18(26(29)30)24-25(16)13-14-8-4-2-5-9-14/h2,4-5,8-9,12H,3,6-7,10-11,13H2,1H3,(H,23,27)

InChI Key

HUFBNKFDFCSYKP-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC(=NN3CC4=CC=CC=C4)[N+](=O)[O-]

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC(=NN3CC4=CC=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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